molecular formula C8H11NO3 B1426009 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid CAS No. 216392-66-4

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No. B1426009
M. Wt: 169.18 g/mol
InChI Key: VHTGIQCESNEYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, 1 hydroxyl group, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.18 g/mol. It contains 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, 1 hydroxyl group, and 1 Pyrrolidine .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies related to its synthesis and chemical reactions. For instance, research has described the synthesis of 1-oxo-1H-pyrrolizine and its derivatives, including 2-carboxylic acid, and observed high reactivity in nucleophilic addition reactions (Neidlein & Jeromin, 1982).

Structural Characterization and Spectroscopy

  • Studies have focused on the structural characterization of related compounds, such as spiro[pyrrolidine-2,3′-oxindoles], through NMR, ESI mass spectral, and X-ray structural analysis. These analyses help in understanding the molecular structure and properties of these compounds (Laihia et al., 2006).

Antileukemic Activity

  • There has been research on derivatives of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid for their potential antileukemic activity. For example, certain derivatives have shown promising antileukemic effects in studies, highlighting their potential therapeutic applications (Ladurée et al., 1989).

Natural Occurrence and Isolation

  • The compound has been isolated from natural sources, such as the leaves of Alexa grandiflora. The isolation of such compounds contributes to the understanding of natural product chemistry and potential pharmacological properties (Pereira et al., 1991).

Molecular Diversity in Chemical Reactions

  • Research has also explored the molecular diversity achieved through various chemical reactions involving amino acids and 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid derivatives. Such studies contribute to the development of new synthetic methods and the discovery of novel compounds (Chen et al., 2016).

Application in Derivatization and Tagging

  • The compound has been used in methods for derivatizing amino acids, highlighting its utility in biochemical and analytical applications (Abell et al., 2002).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGIQCESNEYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Reactant of Route 2
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Reactant of Route 3
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
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Reactant of Route 5
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Reactant of Route 6
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

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